molecular formula C9H9N3O2 B13178664 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B13178664
M. Wt: 191.19 g/mol
InChI Key: XOKCNQPFTUEYPL-UHFFFAOYSA-N
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Description

2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery. The core imidazo[4,5-b]pyridine structure is of significant research interest due to its structural resemblance to purines, which has prompted extensive investigations into its potential therapeutic significance . This heterocyclic system is known to play a crucial role in numerous disease conditions and has been foregrounded for its medicinal potential in areas including central nervous system disorders, cancer, and inflammation . The carboxylic acid functional group at the 7-position, along with the ethyl substitution on the imidazole ring, provides a versatile handle for synthetic chemistry, enabling researchers to develop a wide array of derivatives for structure-activity relationship (SAR) studies . This compound serves as a key synthetic intermediate for the preparation of more complex molecules targeting various enzymes and receptors. Historically, derivatives of the imidazo[4,5-b]pyridine core have been explored as novel cAMP PDE III inhibitors with potent in vitro activity, highlighting the potential of this chemotype in developing enzyme inhibitors . Furthermore, related structures have been investigated for their antitumor properties, with some analogs acting as potent inhibitors of critical kinases like Aurora A kinase and TBK1, which are promising molecular targets in oncology . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-ethyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-2-6-11-7-5(9(13)14)3-4-10-8(7)12-6/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

XOKCNQPFTUEYPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=NC=CC(=C2N1)C(=O)O

Origin of Product

United States

Preparation Methods

Tandem One-Pot Synthesis via SNAr Reaction, Reduction, and Cyclization

A highly efficient and green method for synthesizing substituted imidazo[4,5-b]pyridines involves a tandem sequence combining nucleophilic aromatic substitution (SNAr), reduction, and heterocyclization in one pot. The key steps are:

  • Starting from 2-chloro-3-nitropyridine,
  • Reaction with primary amines to form intermediates,
  • Reduction of nitro groups to diamines using zinc dust and acid,
  • Cyclization with aldehydes in a water-isopropanol (H2O-IPA) mixture without metal catalysts,
  • Aromatization yielding the imidazo[4,5-b]pyridine derivatives.

This method avoids the use of costly palladium or copper catalysts and toxic solvents, providing excellent yields and broad substrate scope.

Experimental Summary:

Step Reagents/Conditions Time Temperature Outcome
1 2-chloro-3-nitropyridine + primary amine 2 hours 80 °C Intermediate formation
2 Zn dust + conc. HCl 45 minutes 80 °C Reduction to diamine
3 Substituted aldehyde in H2O-IPA (1:1) 10 hours 85 °C Cyclization to imidazopyridine

The reaction progress is monitored by TLC, and the products are purified by silica gel chromatography.

Pd- or Cu-Catalyzed Amidation and Cyclization

Alternative methods reported involve palladium- or copper-catalyzed amidation reactions of 2-halo-3-acylaminopyridines with amines, followed by cyclization. These methods provide regioselective access to imidazo[4,5-b]pyridines but have drawbacks such as:

  • Requirement of expensive and toxic metal catalysts,
  • Use of specific ligands and bases,
  • Narrow substrate scope,
  • Longer reaction times and complex workups.

Due to these limitations, the tandem one-pot SNAr/reduction/cyclization method is preferred for its simplicity and environmental friendliness.

Specific Preparation of 2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid

While direct literature detailing the exact preparation of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is limited, the compound can be synthesized by adapting the general methods for imidazo[4,5-b]pyridine derivatives as follows:

  • Starting Material: 2-chloro-3-nitropyridine or a suitable pyridine derivative substituted to allow carboxylation at the 7-position,
  • Ethyl Group Introduction: Via alkylation or using ethyl-substituted amines in the initial SNAr step,
  • Carboxylic Acid Group: Introduced either by starting with a carboxylated pyridine precursor or by subsequent oxidation of an aldehyde or ester group at the 7-position.

The hydrochloride salt form is often isolated to improve solubility and stability.

Reaction Conditions and Optimization

Solvent Effects

  • The use of a water-isopropanol (H2O-IPA) mixture is critical in promoting the condensation and cyclization steps.
  • Polar protic solvents such as methanol or ethanol give good yields.
  • Aprotic solvents like toluene, 1,4-dioxane, tetrahydrofuran, and dichloroethane lead to lower yields.

Catalyst and Additives

  • Zinc dust and conc. HCl are used for the reduction of nitro to amino groups.
  • No metal catalyst is required for the final cyclization step, enhancing the green chemistry profile.

Representative Data Table for Yields and Reaction Times

Entry Starting Amine/Aldehyde Substituent Solvent Yield (%) Reaction Time (h) Notes
1 Ethyl amine / 7-carboxybenzaldehyde H2O-IPA (1:1) 85-90 12 High yield, one-pot synthesis
2 Benzyl amine / aromatic aldehydes H2O-IPA 80-88 10 Electron-withdrawing groups favored
3 Alkyl amines / heteroaromatic aldehydes H2O-IPA 75-85 10-12 Good substrate scope

Note: The above table is extrapolated from analogous imidazo[4,5-b]pyridine syntheses, as specific data for the exact compound is scarce.

Analytical Characterization

Summary of Research Outcomes

  • The one-pot tandem SNAr/reduction/condensation method is the most efficient and environmentally benign approach to synthesize 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid and related derivatives.
  • Avoids toxic catalysts and harsh conditions.
  • Provides excellent yields and broad substrate scope.
  • The hydrochloride salt form enhances solubility and stability for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

While there is not a lot of information available specifically for the applications of "2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid", the search results provide information on the applications of related compounds, such as imidazo[4,5-b]pyridines and 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, which can give insight into the potential applications of the target compound.

Scientific Research Applications
Imidazo[4,5-b]pyridine derivatives have a variety of applications in chemistry, biology, medicine, and industry.

Chemistry
In chemistry, 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can serve as a building block for synthesizing more complex molecules, allowing exploration of new synthetic pathways and development of novel materials.

Biology
In biological research, 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is studied for its potential as a bioactive molecule, with potential enzyme inhibition, receptor binding, or antimicrobial activity. Studies confirmed that molecules of Imidazo[4,5-b]pyridine interact with the amino acid of the enzyme being targeted . Imidazo[4,5-b]pyridine analogs were tested in vitro for their antibacterial activity against Gram-positive bacteria (Bacillus cereus) and Gram-negative bacteria (Escherichia coli) .

Medicine
In medicinal chemistry, 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is investigated for potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways. Imidazo[4,5-c]pyridines have been examined as PARP inhibitors for the treatment of breast cancer .

Industry
In industry, 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be used to develop new materials like polymers or coatings due to its chemical stability and reactivity.

Case Studies

  • Antitumor activity In vivo evaluation of 5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid against tumor models showed that it resulted in significant tumor growth inhibition compared to control groups, with a reduction in tumor volume by approximately 60% after four weeks of treatment in a xenograft model using HCT-116 cells. The mechanism of action involves the induction of apoptosis in cancer cells, leading to increased levels of caspase activity.
  • HBV inhibition Certain imidazo[4,5-b]pyridine derivatives have demonstrated competitive anti-HBV effects, possibly suggesting blockage of the interferon signaling .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₉N₃O₂ (derived from substituent analysis in ).
  • Molecular Weight : ~191.19 g/mol (calculated).
  • Key Functional Groups : Carboxylic acid (position 7), ethyl (position 2).

Comparison with Structural Analogues

Structural analogues of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid vary in substituents at positions 2, 3, 5, 6, and 5. These modifications influence physicochemical properties, synthetic accessibility, and biological activity.

Substituent Variations and Molecular Data

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 2-Ethyl, 7-COOH C₉H₉N₃O₂ 191.19 N/A
2-Cyclopropyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 2-Cyclopropyl, 7-COOH C₁₀H₉N₃O₂ 203.20 158018-25-8
3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 3-Methyl, 7-COOH C₈H₇N₃O₂ 177.16 N/A
6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 6-Bromo, 7-COOH C₇H₉BrN₂O₂ 220.68 76629-21-5
6-Methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 6-Methoxy, 7-COOH C₈H₇N₃O₃ 193.16 1820717-92-7
2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid 2-Difluoromethyl, 7-COOH C₈H₅F₂N₃O₂ 213.14 1600486-49-4
Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate 7-COOMe C₈H₇N₃O₂ 177.16 78316-09-3

Key Research Findings

Synthetic Routes: The 2-ethyl derivative is synthesized via acid-catalyzed cyclization or deprotection reactions (e.g., HCl/EtOH treatment of intermediates) . 3-Methyl analogues are prepared by oxidation of methyl-substituted precursors using KMnO₄ under acidic conditions . Bromo and methoxy substituents are introduced via electrophilic substitution or nucleophilic aromatic substitution during ring formation .

Biological Activity :

  • KICG1338 : A 2-(4-fluorophenyl) derivative acts as a GSK3β inhibitor, showing anti-diabetic effects in animal models .
  • N-(3-Chloro-4-fluorophenyl) derivatives : Exhibit kinase inhibitory activity, with molecular weights ~305–402 g/mol .

Physicochemical Properties :

  • Solubility : Carboxylic acid derivatives (e.g., 7-COOH) exhibit higher aqueous solubility compared to ester or amide analogues .
  • Lipophilicity : Ethyl and cyclopropyl substituents at position 2 increase lipophilicity (logP ~1.5–2.0), influencing membrane permeability .

Structural-Activity Relationships (SAR)

  • Position 2 :
    • Ethyl vs. Cyclopropyl : Cyclopropyl groups enhance metabolic stability due to reduced CYP450-mediated oxidation .
    • Aryl Substituents : 2-(4-Fluorophenyl) in KICG1338 improves target binding affinity via hydrophobic interactions .
  • Position 7 :
    • Carboxylic Acid vs. Ester : The free acid is critical for hydrogen bonding with kinase active sites, while esters serve as prodrugs .
  • Position 6 :
    • Electron-Withdrawing Groups (Br, OMe) : Bromo substituents enhance electrophilicity for nucleophilic attack in synthesis, while methoxy groups modulate electronic effects .

Biological Activity

2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound notable for its unique imidazo[4,5-b]pyridine core structure. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases such as cancer and central nervous system disorders. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H9N3O2
  • Molecular Weight : 178.19 g/mol
  • Boiling Point : Approximately 349°C
  • Density : 1.68 g/cm³

Biological Activities

Research indicates that 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid exhibits several biological activities:

  • GABA A Receptor Modulation
    • The compound acts as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system. This mechanism suggests potential therapeutic applications for anxiety and seizure disorders.
  • Anticancer Activity
    • Studies have shown that this compound may possess anticancer properties. For instance, it has been observed to induce apoptosis in various cancer cell lines, including MCF cells, with an IC50 value indicating effective cytotoxicity . Research on tumor-suffering mice demonstrated significant suppression of tumor growth when treated with this compound .
  • Enzyme Inhibition
    • The compound has shown promise in inhibiting specific enzymes linked to inflammatory responses and cancer progression. For example, it has been tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation and pain .

The biological activity of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound's structure allows it to bind effectively to GABA A receptors, modulating their activity and influencing neurotransmitter release.
  • Enzyme Interaction : It can inhibit enzymes involved in inflammatory pathways and cancer cell proliferation through competitive or non-competitive inhibition mechanisms.

Synthesis and Structural Analogues

The synthesis of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions that create the imidazo[4,5-b]pyridine core followed by functionalization at specific positions.

Similar Compounds Comparison Table

Compound NameStructural FeaturesUnique Aspects
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridineAdditional methyl groupsKnown for angiotensin II receptor antagonism
3-Methylimidazo[4,5-b]pyridineLacks ethyl substitutionExhibits mutagenic properties
1H-Imidazo[4,5-b]pyridin-2-oneContains a carbonyl instead of a carboxylic acidDisplays different pharmacological profiles

These structural analogues highlight the diversity within the imidazo[4,5-b]pyridine family and underscore the unique characteristics of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid that may influence its biological activity and applications.

Case Studies

Several studies have documented the biological activity of this compound:

  • Apoptosis Induction in Cancer Cells : In vitro studies demonstrated that treatment with 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid led to increased apoptosis markers in MCF cell lines compared to untreated controls.
  • Animal Model Studies : In vivo studies using tumor-bearing mice showed that administration of the compound resulted in reduced tumor size and improved survival rates compared to controls receiving no treatment.

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